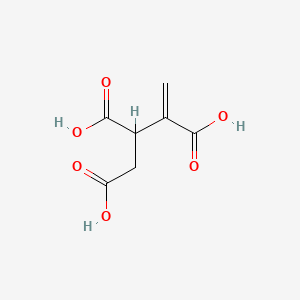
丁烯-3-1,2,3-三羧酸
概述
描述
3-Butene-1,2,3-tricarboxylic acid is an organic compound with the molecular formula C₇H₈O₆. It is an open-chain aliphatic carboxylic acid containing three carboxyl groups (-COOH) and a double bond in its structure. This compound is known for its ability to form multiple hydrogen bonds due to its three hydrogen bond donors and acceptors .
科学研究应用
3-Butene-1,2,3-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of hydrogen-bonded networks.
Biology: The compound’s ability to form multiple hydrogen bonds makes it useful in studying molecular interactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and delivery systems.
Industry: It is used in the production of polymers, copolymers, and as an additive in paints and plastics.
作用机制
Target of Action
But-3-ene-1,2,3-tricarboxylic acid, also known as 3-Butene-1,2,3-tricarboxylic acid or 1-Butene-2,3,4-Tricarboxylic Acid, is an organic compound that can be found in plants and animals . It is a tricarboxylic acid, a type of organic carboxylic acid whose chemical structure contains three carboxyl functional groups (−COOH)
Mode of Action
Tricarboxylic acids, in general, play a crucial role in the citric acid cycle, also known as the tricarboxylic acid (tca) cycle or krebs cycle , which is fundamental to all aerobic organisms.
Biochemical Pathways
But-3-ene-1,2,3-tricarboxylic acid likely participates in the tricarboxylic acid (TCA) cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide and chemical energy in the form of adenosine triphosphate (ATP) .
Result of Action
As a tricarboxylic acid participating in the tca cycle, it likely contributes to the production of atp, the main energy currency of cells .
生化分析
Biochemical Properties
3-Butene-1,2,3-tricarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as a substrate for certain dehydrogenases, which catalyze the oxidation-reduction reactions involving this compound. Additionally, 3-Butene-1,2,3-tricarboxylic acid can form complexes with metal ions, which may affect the activity of metalloenzymes. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of 3-Butene-1,2,3-tricarboxylic acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Butene-1,2,3-tricarboxylic acid may modulate the activity of transcription factors, leading to changes in gene expression profiles. It can also affect the production of reactive oxygen species (ROS) and the overall redox state of the cell, impacting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 3-Butene-1,2,3-tricarboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, 3-Butene-1,2,3-tricarboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Butene-1,2,3-tricarboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Butene-1,2,3-tricarboxylic acid can undergo hydrolysis and oxidation, leading to the formation of various degradation products. These products may have different biological activities, affecting the overall outcome of experiments. Understanding these temporal effects is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 3-Butene-1,2,3-tricarboxylic acid vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, 3-Butene-1,2,3-tricarboxylic acid can be toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
3-Butene-1,2,3-tricarboxylic acid is involved in several metabolic pathways. It can be metabolized by various enzymes, including dehydrogenases and decarboxylases, leading to the formation of different metabolites. These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications. Additionally, 3-Butene-1,2,3-tricarboxylic acid can influence metabolic flux and metabolite levels, affecting overall cellular function .
Transport and Distribution
The transport and distribution of 3-Butene-1,2,3-tricarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
3-Butene-1,2,3-tricarboxylic acid is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct microenvironments and interact with specific biomolecules. Additionally, post-translational modifications and targeting signals can direct 3-Butene-1,2,3-tricarboxylic acid to specific organelles, affecting its overall biological activity .
准备方法
The synthesis of 3-butene-1,2,3-tricarboxylic acid typically involves the reaction of maleic anhydride with malonic acid under specific conditions. The reaction proceeds through a Diels-Alder reaction followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-Butene-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated tricarboxylic acids.
Substitution: The carboxyl groups can undergo substitution reactions with various reagents to form esters, amides, and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
3-Butene-1,2,3-tricarboxylic acid can be compared with other similar compounds such as:
- 1-Butene-2,3,4-tricarboxylic acid
- 1-Methylidenepropane-1,2,3-tricarboxylic acid
- 3-(Carboxymethyl)-2-methylene pentanedioic acid
These compounds share similar structural features but differ in the position and number of carboxyl groups and double bonds. The unique arrangement of functional groups in 3-butene-1,2,3-tricarboxylic acid allows it to form distinct hydrogen-bonded networks and participate in specific chemical reactions, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
but-3-ene-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h4H,1-2H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZHZOLFFPSEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897136 | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26326-05-6 | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26326-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butene-1,2,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Butene-1,2,3-tricarboxylic acid interact with cotton cellulose, and what are the resulting effects?
A1: BTTA interacts with cotton cellulose through esterification, forming durable crosslinks between cellulose chains. [] This reaction is significantly enhanced by the presence of sodium hypophosphite (NaH2PO2) as a catalyst. [] The esterification process leads to improved wrinkle resistance, dimensional stability, and potentially other desirable properties in the treated cotton fabric. []
Q2: What is the role of sodium hypophosphite in the reaction between BTTA and cotton cellulose?
A2: Sodium hypophosphite acts as a catalyst, facilitating the esterification of cotton cellulose by BTTA. [] It achieves this through a two-step process:
- Anhydride Formation: NaH2PO2 lowers the temperature required for BTTA to form its reactive cyclic anhydride intermediate. [] This occurs even at temperatures as low as 120°C. []
- Esterification Catalysis: Above 180°C, NaH2PO2 reacts with the BTTA anhydride intermediate, further promoting the esterification reaction with the hydroxyl groups of cotton cellulose. []
Q3: Are there any spectroscopic techniques used to study the interaction of BTTA with cotton cellulose?
A3: Yes, Fourier Transform Infrared (FTIR) spectroscopy is a key technique used to study this interaction. [] FTIR analysis helps identify the formation of the BTTA anhydride intermediate on cotton and confirms the successful esterification by observing the appearance of new ester bonds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
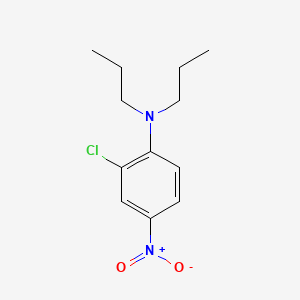
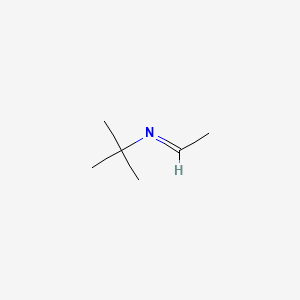
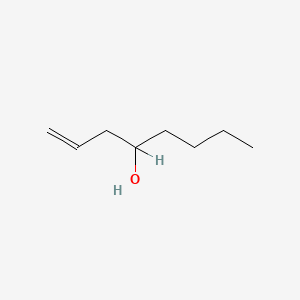
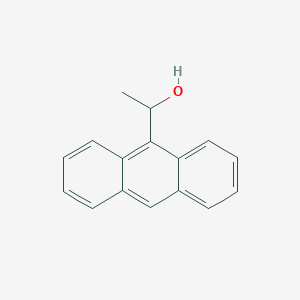
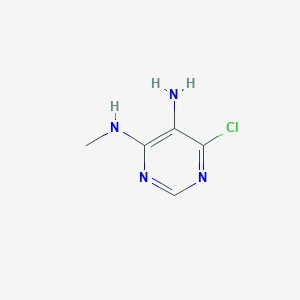

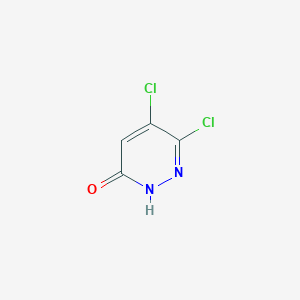
![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)
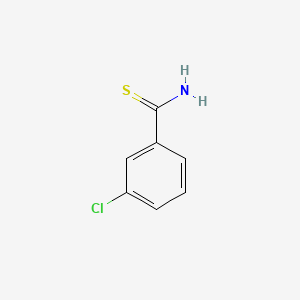
![2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1583923.png)

![C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine](/img/structure/B1583925.png)
![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1583926.png)
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B1583929.png)
